5-(4-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione
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Description
5-(4-aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Interactions
5-(4-Aminophenoxy)-2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione and its derivatives demonstrate unique crystallographic properties. Notable is the synthesis of N-aminoimides that crystallize in noncentrosymmetric forms, showcasing different environments for the N-amine groups in the symmetry-independent molecules. These compounds form single or bifurcated N-H...O hydrogen bonds, and their voluminous hydrocarbon parts evoke orthogonal electrostatic interactions between the imide ring and carbonyl or ether O atoms, with C/N...O distances indicating significant interaction strengths (Struga et al., 2007).
Reactivity and Reduction Processes
The compound's derivatives have been subjected to palladium-catalyzed formate reduction, showcasing a range of reactivities. For instance, alkyl isoindolines were reduced to tetrahydro-2H-isoindoles. Moreover, halogen-substituted isoindolines underwent dehalogenation and reduction to tetrahydro-2H-isoindoles, indicating a versatile reactivity profile important for synthetic chemistry (Hou et al., 2007).
Synthesis and Modification of Derivatives
The compound has been used as a starting point for the synthesis of various derivatives. An example is the development of an appropriate synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showcasing the potential for structural modifications and functionalization to obtain new compounds with potentially unique properties (Tan et al., 2016).
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c20-12-3-5-13(6-4-12)25-14-7-8-16-17(10-14)19(23)21(18(16)22)11-15-2-1-9-24-15/h3-8,10,15H,1-2,9,11,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDXNGGPJMILGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26665463 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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